

Application Notes and Protocols for Carbostyril 165 in Fluorescence Microscopy

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Compound of Interest		
Compound Name:	Carbostyril 165	
Cat. No.:	B1606466	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbostyril 165, also known as 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, is a blue-emitting fluorescent dye. Its electronically neutral nature suggests it may readily cross cell membranes, making it a potential candidate for live-cell imaging. Belonging to the carbostyril family of compounds, which are derivatives of quinolin-2(1H)-one, it exhibits favorable photophysical properties for fluorescence microscopy. While extensive specific data for Carbostyril 165 is not widely published, its structural similarity to other fluorescent probes provides a basis for its application in cellular imaging, particularly for staining hydrophobic compartments like the endoplasmic reticulum.

These application notes provide a comprehensive overview of the potential uses of **Carbostyril 165** in fluorescence microscopy, including detailed protocols for cell staining and imaging. The provided data and protocols are based on the known properties of **Carbostyril 165** and structurally related compounds.

Photophysical and Chemical Properties

Carbostyril 165 is a synthetic organic dye with the following properties:



Property	Value	Reference
Chemical Name	7-(dimethylamino)-4-methyl- 2(1H)-quinolinone	[1]
Synonyms	Carbostyril 165, 7- DIMETHYLAMINO-4- METHYLCARBOSTYRIL	[1]
CAS Number	26078-23-9	[2]
Molecular Formula	C12H14N2O	[1]
Molecular Weight	202.25 g/mol	[1]
Excitation Maxima (λex)	351/364 nm	[2][3]
Emission Maximum (λem)	>400 nm	[2][3]
Solubility	Soluble in DMSO	-
Quantum Yield (Φ)	Not explicitly reported for Carbostyril 165. Similar quinolinone derivatives exhibit a wide range of quantum yields depending on the solvent and substitution.	-
Molar Extinction Coefficient (ε)	Not explicitly reported for Carbostyril 165.	-

Principle of Application: Endoplasmic Reticulum Staining

The endoplasmic reticulum (ER) is a crucial organelle involved in protein synthesis and modification, lipid metabolism, and calcium homeostasis. The hydrophobic nature of the ER membrane system makes it a suitable target for lipophilic, electronically neutral fluorescent dyes. The structural characteristics of **Carbostyril 165**, particularly its quinolinone core and dimethylamino group, suggest it may preferentially accumulate in the lipid-rich environment of the ER.



The proposed mechanism of staining involves the passive diffusion of the neutral **Carbostyril 165** molecule across the plasma membrane and subsequent partitioning into the ER membranes. This accumulation within the ER allows for its visualization by fluorescence microscopy.

Experimental Protocols

The following protocols are adapted from established methods for similar fluorescent dyes and should be optimized for your specific cell type and experimental conditions.

Preparation of Stock Solution

- Prepare a 1-10 mM stock solution of Carbostyril 165 in high-quality, anhydrous dimethyl sulfoxide (DMSO).
- Vortex briefly to ensure the dye is fully dissolved.
- Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Staining Protocol for Live Cells

- Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight in a CO₂ incubator at 37°C.
- Staining Solution Preparation: On the day of the experiment, prepare a fresh working solution of **Carbostyril 165** by diluting the stock solution in a serum-free medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-10 μM. The optimal concentration should be determined empirically.
- Cell Staining: Remove the culture medium from the cells and wash once with warm PBS or serum-free medium. Add the pre-warmed staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
- Washing: After incubation, remove the staining solution and wash the cells two to three times with the imaging buffer to remove any excess probe.



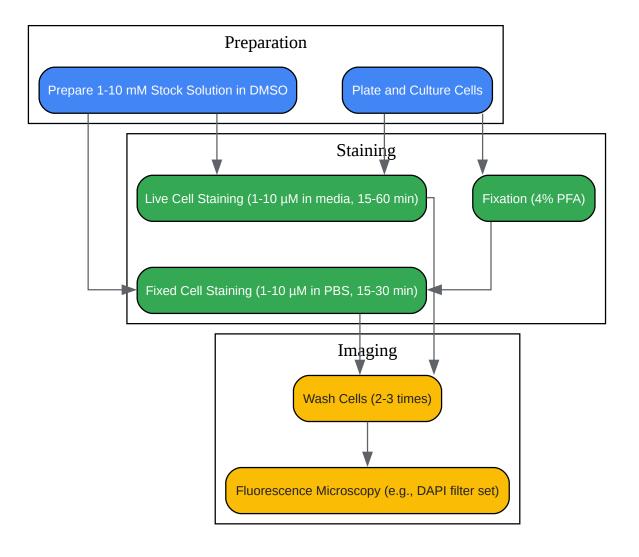
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the stained cells
immediately using a fluorescence microscope equipped with a filter set appropriate for the
excitation and emission spectra of Carbostyril 165 (e.g., a DAPI filter set).

Staining Protocol for Fixed Cells

- Cell Preparation and Fixation: Plate and culture cells as described for live-cell staining. Wash
 the cells with PBS and then fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at
 room temperature.
- Washing: Wash the fixed cells three times with PBS to remove the fixative.
- Permeabilization (Optional): If co-staining with antibodies that require permeabilization, incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
 Wash three times with PBS.
- Staining: Prepare a working solution of **Carbostyril 165** at a concentration of 1-10 μM in PBS. Incubate the fixed (and permeabilized, if applicable) cells with the staining solution for 15-30 minutes at room temperature, protected from light.
- Washing: Wash the cells two to three times with PBS.
- Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter set.

Visualizations

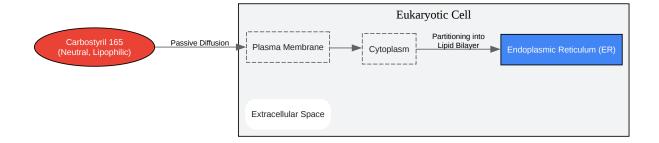




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Caption: Experimental workflow for staining cells with Carbostyril 165.





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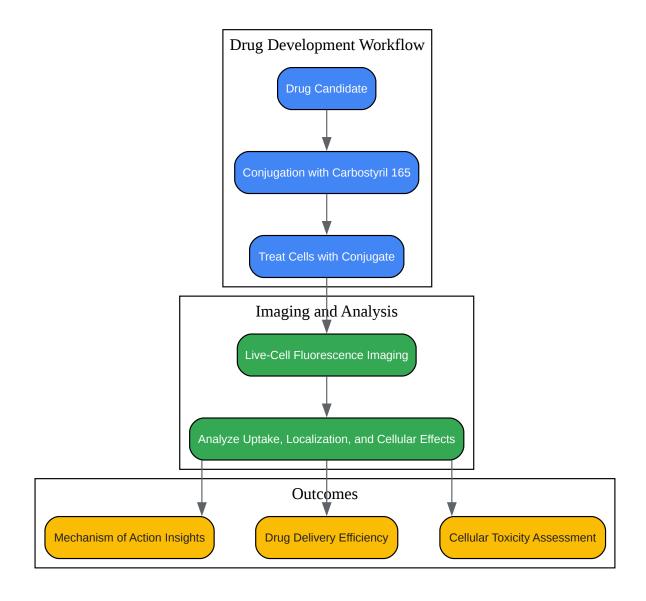
Caption: Proposed mechanism of ER staining by Carbostyril 165.

Applications in Drug Development

Fluorescent probes like **Carbostyril 165** can be valuable tools in drug development for several reasons:

- High-Throughput Screening: The ability to stain and visualize cellular compartments can be
 integrated into high-throughput screening assays to assess the effects of drug candidates on
 cellular morphology and organelle health.
- Tracking Drug Delivery: If a therapeutic molecule is conjugated to a fluorescent probe like
 Carbostyril 165, its uptake, intracellular trafficking, and localization can be monitored in realtime. This provides crucial information about the drug's mechanism of action and delivery
 efficiency.
- Assessing Cellular Responses: Changes in the morphology or integrity of the ER can be indicative of cellular stress or apoptosis, which are important parameters to evaluate in response to drug treatment.





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Caption: Application of Carbostyril 165 in a drug development workflow.

Troubleshooting

- Weak or No Signal:
 - Increase the concentration of Carbostyril 165.



- Increase the incubation time.
- Ensure the fluorescence microscope's filter set is appropriate for the dye's spectra.
- Check the viability of the cells.
- High Background:
 - Decrease the concentration of Carbostyril 165.
 - Increase the number and duration of washing steps.
 - Use a serum-free medium for staining and imaging.
- Phototoxicity:
 - Reduce the excitation light intensity.
 - Decrease the exposure time.
 - Use a more sensitive camera.
 - Acquire images less frequently in time-lapse experiments.

Safety and Handling

Carbostyril 165 is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment, including gloves, lab coat, and eye protection. Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information.

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